molecular formula C30H58NaO10P B591199 sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate CAS No. 322647-27-8

sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

Cat. No.: B591199
CAS No.: 322647-27-8
M. Wt: 632.748
InChI Key: CIRSYGHBBDDURM-AMRYRHMLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dilauroyl-sn-glycero-3-phosphoglycerol, sodium salt (sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate) is a form of phosphatidylglycerol, a minor component of most cell membranes. It is found in higher concentrations in lung surfactant and is used by cells as an intermediate in cardiolipin synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate is synthesized through the esterification of glycerol with lauric acid, followed by phosphorylation. The reaction typically involves the use of chloroform and methanol as solvents .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring purity and consistency. The compound is stored dry at 4°C and stock solutions are stored frozen at -20°C or below .

Chemical Reactions Analysis

Types of Reactions: sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other compounds.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential therapeutic applications, particularly in lung surfactant replacement therapy.

    Industry: Used in the production of various biochemical products

Mechanism of Action

sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate exerts its effects by integrating into cell membranes, influencing membrane fluidity and function. It serves as an intermediate in cardiolipin synthesis, which is crucial for mitochondrial function. The molecular targets include enzymes involved in lipid metabolism and membrane proteins .

Comparison with Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphoglycerol: Another form of phosphatidylglycerol with different fatty acid chains.

    1,2-Dioleoyl-sn-glycero-3-phosphoglycerol: Contains unsaturated fatty acid chains.

Uniqueness: sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate is unique due to its specific fatty acid composition (lauric acid), which influences its physical and chemical properties, making it particularly suitable for certain applications such as lung surfactant replacement .

Properties

IUPAC Name

sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1/t27?,28-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRSYGHBBDDURM-AMRYRHMLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H58NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677100
Record name Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322647-27-8
Record name Sodium (2R)-2,3-bis(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
Reactant of Route 2
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
Reactant of Route 3
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
Reactant of Route 4
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
Reactant of Route 5
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate
Reactant of Route 6
sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.